1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate

Catalog No.
S633542
CAS No.
59016-56-7
M.F
C8H10BF4N3
M. Wt
234.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyano-4-(dimethylamino)pyridinium tetrafluorobor...

CAS Number

59016-56-7

Product Name

1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate

IUPAC Name

4-(dimethylamino)pyridin-1-ium-1-carbonitrile;tetrafluoroborate

Molecular Formula

C8H10BF4N3

Molecular Weight

234.99 g/mol

InChI

InChI=1S/C8H10N3.BF4/c1-10(2)8-3-5-11(7-9)6-4-8;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1

InChI Key

MBLVMDCQDCVKNE-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CN(C)C1=CC=[N+](C=C1)C#N

Synonyms

1-cyano-4-dimethylaminopyridinium, 1-cyano-4-dimethylaminopyridinium tetrafluoroborate

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C1=CC=[N+](C=C1)C#N

Cyanylation Reagent for Protein Sulfhydryl Groups:

  • CDAP acts as a cyanylation reagent for protein sulfhydryl groups. This means it introduces a cyano (-CN) functional group onto the thiol (-SH) groups present in cysteine residues of proteins.

Protein-Polysaccharide Conjugate Formation:

  • CDAP plays a role in the formation of protein-polysaccharide conjugates. These conjugates are molecules formed by linking proteins to polysaccharides (complex sugars). CDAP facilitates the attachment of the protein to the polysaccharide by modifying the protein's functional groups.

Activating Agent for Polysaccharide Resins:

  • CDAP functions as an activating agent for polysaccharide resins. These resins are often used in various purification and separation techniques. By activating the polysaccharide resin, CDAP enhances its ability to bind to specific target molecules.

Lipopolysaccharide Conjugation with Endotoxin Retention:

  • CDAP is employed in the conjugation of lipopolysaccharides (LPS), a component of the outer membrane of gram-negative bacteria. Notably, CDAP allows for this conjugation while preserving the endotoxic activity of LPS. This property makes CDAP valuable in studies related to the immune response and vaccine development against gram-negative bacteria.

1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate (CDAP) is an organic compound frequently used as a cyanylating reagent in biochemical research []. It plays a crucial role in vaccine development and immunological studies [].


Molecular Structure Analysis

CDAP possesses a unique structure with several key features:

  • Pyridinium ring: The core structure is a six-membered aromatic ring containing nitrogen (pyridinium). This ring structure provides stability and facilitates certain chemical reactions [].
  • Cyano group (C≡N): Attached to the pyridinium ring at the 1-position is a cyano group, responsible for the cyanylation function of CDAP [].
  • Dimethylamino group (N(CH3)2): Located at the 4-position of the pyridinium ring, this group acts as an electron donor, influencing the reactivity of the molecule [].
  • Tetrafluoroborate counterion (BF4⁻): This negatively charged ion balances the positive charge of the pyridinium ring and does not directly participate in the cyanylation reaction [].

Chemical Reactions Analysis

Reaction

Protein-SH + CDAP → Protein-S-CN + Py-H + BF4⁻ []

  • Protein-SH: Represents a protein containing a sulfhydryl group.
  • Py-H: Represents pyridinium after losing a proton.

This reaction demonstrates CDAP's ability to introduce a cyano group (–CN) onto protein molecules containing sulfhydryl groups. This modification is crucial for creating protein-polysaccharide conjugates, essential components of many vaccines [].


Physical And Chemical Properties Analysis

Specific data on CDAP's physical properties like melting point and boiling point is limited. However, it is generally described as a white to off-white crystalline solid []. It exhibits good solubility in polar organic solvents like water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [].

CDAP's mechanism of action in protein-polysaccharide conjugation involves several steps []:

  • Activation: CDAP reacts with the polysaccharide, introducing a reactive intermediate that can form a covalent bond with the protein.
  • Nucleophilic attack: The protein's sulfhydryl group acts as a nucleophile, attacking the activated polysaccharide.
  • Covalent bond formation: A new covalent bond forms between the protein and the polysaccharide, creating the conjugate.

This mechanism allows researchers to attach polysaccharides, which can stimulate the immune system, to proteins, making them more immunogenic for vaccine development [].

UNII

P4W72066JT

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59016-56-7

Wikipedia

1- cyano-4-(dimethylamino)pyridinium tetrafluoroborate

Dates

Modify: 2023-08-15

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